6-Acetyl-4-methylpyrimidin-2(1H)-one
Description
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
4-acetyl-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C7H8N2O2/c1-4-3-6(5(2)10)9-7(11)8-4/h3H,1-2H3,(H,8,9,11) |
InChI Key |
FZIDAKKDMMFQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation of Methylmalonate and Acetamidine Hydrochloride
A closely related method involves synthesizing 4,6-dihydroxy-2-methylpyrimidine, which can be adapted for acetylated derivatives:
- Reagents: Sodium methoxide, dimethyl malonate, acetamidine hydrochloride.
- Solvent: Methanol.
- Conditions: Initial ice bath to control exothermic reaction, followed by warming to 18–25 °C for 3–5 hours.
- Workup: Removal of methanol under reduced pressure, acidification to pH 1–2, crystallization at 0 °C, filtration, washing with ice methanol and ice water, drying.
- Yield: Approximately 86–87% for 4,6-dihydroxy-2-methylpyrimidine.
This method uses triphosgene as a safer alternative to phosgene for ring closure, making it industrially viable and environmentally safer.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Sodium methoxide + dimethyl malonate + acetamidine hydrochloride in methanol, ice bath | Controlled addition to avoid side reactions |
| 2 | Warm to 18–25 °C, react 3–5 h | Ring formation occurs |
| 3 | Remove methanol under reduced pressure | Concentration step |
| 4 | Add water, adjust pH to 1–2 with HCl | Precipitation of product |
| 5 | Stir/crystallize at 0 °C for 3–5 h | Purification by crystallization |
| 6 | Filter, wash with ice methanol and water, dry | Obtain white solid product |
This approach can be modified to introduce acetyl groups at the 6-position by using acetyl-containing precursors or post-synthetic acetylation.
Grignard Reaction Route for Acetylated Pyridinone Analogues
For pyridinone analogues structurally similar to 6-acetyl-4-methylpyrimidin-2(1H)-one, a Grignard reagent approach is documented:
- Starting Material: 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
- Reagent: Methylmagnesium bromide in tetrahydrofuran (THF).
- Conditions: Addition at −78 °C, then warming to room temperature over 3 hours.
- Workup: Quenching with water, extraction with dichloromethane/isopropanol, drying, concentration.
- Purification: Silica gel chromatography.
- Yield: 53% for 3-acetyl-6-methylpyridin-2(1H)-one.
This method highlights the use of organometallic reagents to introduce acetyl groups via nucleophilic addition to nitrile precursors, which can be adapted for pyrimidinone systems.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Methylmagnesium bromide in THF at −78 °C | Controlled addition to nitrile |
| 2 | Warm to room temperature, 3 h reaction | Formation of acetyl group |
| 3 | Quench with water, extract organic layer | Workup |
| 4 | Dry over sodium sulfate, concentrate | Preparation for purification |
| 5 | Silica gel chromatography (DCM/methanol 10:1) | Purification |
Cyclization Using β-Ketoesters and Thiourea Derivatives
Though focused on thiopyrimidinones, this method is relevant for pyrimidinone ring formation:
- Reagents: Ethyl acetoacetate or acetoacetic acid esters with thiourea or urea.
- Conditions: Base catalysis (e.g., sodium in methanol or KOH in ethanol), reflux.
- Outcome: Formation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives, which can be oxidized or modified to acetylated pyrimidinones.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The condensation method using sodium methoxide and dimethyl malonate with acetamidine hydrochloride is well-documented for pyrimidine ring formation and can be adapted for acetylated derivatives by modifying the β-ketoester or amidine components.
- The Grignard reagent approach provides a direct route to acetylated pyridinone analogues and may be adapted for pyrimidinones with appropriate nitrile precursors.
- Safety and environmental considerations favor the use of triphosgene over phosgene in ring closure steps, improving industrial applicability.
- Purification typically involves crystallization under controlled pH and temperature or chromatographic techniques depending on the scale and purity requirements.
- Yields vary from moderate to high depending on the method, with condensation methods generally providing higher yields and simpler workup.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidines.
Substitution Products: Various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
6-Acetyl-4-methylpyrimidin-2(1H)-one has shown significant potential as a pharmaceutical compound, particularly in the development of enzyme inhibitors.
Enzyme Inhibition:
Research indicates that this compound effectively inhibits urease activity, an enzyme crucial for various biochemical pathways. Urease inhibitors are valuable in treating conditions such as kidney stones and certain infections caused by urease-producing bacteria. Studies have demonstrated that modifications to the acetyl and methyl groups on the pyrimidine ring can enhance binding affinity and inhibitory potency against urease, suggesting a promising avenue for drug development.
Antimicrobial Activity:
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against a range of pathogenic microorganisms, making it a candidate for further exploration in antibiotic development.
Organic Synthesis Applications
In organic chemistry, 6-Acetyl-4-methylpyrimidin-2(1H)-one serves as a versatile building block for synthesizing more complex molecules.
Synthesis of Derivatives:
It can be used to create various derivatives through acylation and substitution reactions. For example, the compound's reactivity allows it to participate in reactions with halogenated compounds and other electrophiles, leading to a wide array of pyrimidine derivatives that may possess unique biological activities.
Structure-Activity Relationship Studies:
The compound is often employed in structure-activity relationship (SAR) studies to understand how modifications affect biological activity. This research is crucial for optimizing lead compounds in drug discovery processes.
Biochemical Research Applications
6-Acetyl-4-methylpyrimidin-2(1H)-one has been utilized in various biochemical studies due to its ability to modulate enzymatic activities.
Molecular Modeling Studies:
Molecular modeling has been used to elucidate the interactions between this compound and its target enzymes at the molecular level. These studies confirm its potential therapeutic applications by detailing how structural modifications can influence binding affinity and specificity.
Biochemical Pathways:
The compound's interactions with specific molecular targets suggest it may play a role in modulating metabolic pathways within cells. This capability makes it an attractive candidate for further research into its mechanisms of action within biological systems.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Inhibition of Urease by 6-Acetyl-4-methylpyrimidin-2(1H)-one | Enzyme Inhibition | Demonstrated effective inhibition of urease activity with potential therapeutic implications for kidney stones. |
| Antimicrobial Properties of Pyrimidine Derivatives | Microbiology | Identified antimicrobial activity against several pathogens, warranting further investigation into clinical applications. |
| Structure-Activity Relationship Studies | Drug Development | Highlighted the importance of structural modifications on biological activity, guiding future synthesis efforts. |
Mechanism of Action
The mechanism of action of 6-Acetyl-4-methylpyrimidin-2(1H)-one depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Pyrimidinone derivatives exhibit diverse biological and chemical behaviors depending on substituent positions and types. Below is a comparative analysis of key analogues:
Key Observations :
- Electron Effects: The acetyl group in the target compound withdraws electrons, reducing nucleophilicity at position 6 compared to amino or methylthio substituents .
- Solubility: Ethoxycarbonyl and amino groups improve aqueous solubility, whereas methylsulfanyl and acetyl groups favor organic phases .
- Hydrogen Bonding: Amino-substituted derivatives (e.g., 2-Amino-6-methylpyrimidin-4(1H)-one) exhibit stronger hydrogen-bonding capacity, impacting crystal packing and biological target interactions .
Spectroscopic Characterization
NMR Data :
- 6-Acetyl-4-methylpyrimidin-2(1H)-one: Expected ¹H NMR signals include δ ~2.25 (s, CH₃), δ ~2.50 (s, COCH₃), and δ ~5.05 (d, pyrimidinone H). ¹³C NMR would show a carbonyl peak at ~200 ppm (C=O) and ~170 ppm (pyrimidinone C=O) .
- 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2(1H)-one : Reported δ 1.09 (t, -OCH₂CH₃), δ 7.28 (m, Ar-H), and δ 9.20 (s, NH) .
- 2-Amino-6-methylpyrimidin-4(1H)-one: Amino protons resonate at δ ~6.5–7.5 ppm, with downfield shifts due to hydrogen bonding .
IR Spectroscopy :
- Acetyl and carbonyl groups in the target compound show strong stretches at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O), distinct from thioether (C-S, ~650 cm⁻¹) or amino (N-H, ~3300 cm⁻¹) bands in analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
